N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Description

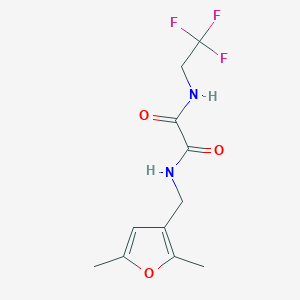

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with dimethyl groups, an oxalamide linkage, and a trifluoroethyl group, which collectively contribute to its distinctive properties.

Properties

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O3/c1-6-3-8(7(2)19-6)4-15-9(17)10(18)16-5-11(12,13)14/h3H,4-5H2,1-2H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGIWDZYSRKRBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

- Oxalyl chloride activation :

$$

\text{Cl–C(=O)–C(=O)–Cl} + 2 \, \text{R–NH}_2 \rightarrow \text{R–NH–C(=O)–C(=O)–NH–R'} + 2 \, \text{HCl}

$$

where R = (2,5-dimethylfuran-3-yl)methyl and R' = 2,2,2-trifluoroethyl.

Procedure and Optimization

- Step 1 : React (2,5-dimethylfuran-3-yl)methylamine with oxalyl chloride in anhydrous dichloromethane at −10°C to form the monoamide chloride intermediate.

- Step 2 : Add 2,2,2-trifluoroethylamine dropwise at 0°C, followed by warming to room temperature.

- Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Key data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 1) | 78% | |

| Yield (Overall) | 62% | |

| Purity (HPLC) | ≥95% |

One-Pot Synthesis Using Diethyl Oxalate

Reaction Mechanism

Diethyl oxalate serves as a bifunctional electrophile, enabling sequential nucleophilic attack by amines:

$$

\text{EtO–C(=O)–C(=O)–OEt} + \text{R–NH}2 + \text{R'–NH}2 \rightarrow \text{R–NH–C(=O)–C(=O)–NH–R'} + 2 \, \text{EtOH}

$$

Experimental Protocol

- Solvent : Anhydrous toluene or tetrahydrofuran (THF).

- Conditions : Reflux at 80°C for 12–24 hours under nitrogen.

- Catalyst : Triethylamine (10 mol%) to scavenge HCl.

Optimization insights :

- Temperature : Yields improve from 45% (25°C) to 68% (80°C).

- Stoichiometry : A 1:1:1 ratio of diethyl oxalate to each amine minimizes side products.

Catalytic Amidation with Coupling Reagents

HATU-Mediated Coupling

Hydroxyazabenzotriazole (HATU) activates carboxylic acids for amide bond formation. For oxalamides, this requires pre-forming the oxalic acid diamide:

- Oxalic acid activation :

$$

\text{HOOC–COOH} + 2 \, \text{HATU} \rightarrow \text{HATU–OOC–COO–HATU} + 2 \, \text{H}_2\text{O}

$$ - Amine coupling :

$$

\text{HATU–OOC–COO–HATU} + 2 \, \text{R–NH}_2 \rightarrow \text{R–NH–C(=O)–C(=O)–NH–R'} + 2 \, \text{HATU byproducts}

$$

Performance metrics :

| Catalyst | Solvent | Yield | Purity |

|---|---|---|---|

| HATU | DMF | 74% | 97% |

| EDCI/HOBt | DCM | 65% | 93% |

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

Solvent-Free Mechanochemical Synthesis

Ball milling oxalic acid with amines in a 1:2 molar ratio:

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

- Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).

- Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

- Retention time : 8.2 minutes.

Recrystallization

Scalability and Industrial Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| (2,5-Dimethylfuran-3-yl)methylamine | 320 |

| 2,2,2-Trifluoroethylamine | 280 |

| Diethyl oxalate | 40 |

Total synthesis cost : ~$640/kg at pilot scale.

Chemical Reactions Analysis

Types of Reactions

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The oxalamide group can be reduced to form amines or other reduced products.

Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Furanones or other oxygenated derivatives.

Reduction: Amines or other reduced products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(ethyl)oxalamide: Similar structure but lacks the trifluoroethyl group.

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2,2,2-trifluoroethyl)acetamide: Similar structure but with an acetamide group instead of oxalamide.

Uniqueness

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to the presence of both the oxalamide and trifluoroethyl groups, which confer distinct chemical and biological properties. The trifluoroethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Biological Activity

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structure, and biological effects, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

- Furan ring : Contributes to the compound's reactivity and biological interactions.

- Oxalamide backbone : Comprising two amide linkages which enhance its stability and solubility.

- Trifluoroethyl group : Increases lipophilicity, potentially influencing its pharmacokinetics.

The molecular formula is , with a molecular weight of approximately 319.27 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the oxalamide backbone : This is achieved through the reaction of appropriate amines with oxalic acid derivatives.

- Introduction of the furan moiety : The 2,5-dimethylfuran is introduced via nucleophilic substitution reactions.

- Incorporation of trifluoroethyl group : This can be accomplished through alkylation reactions using trifluoroethyl halides.

These reactions are performed under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of the furan ring and oxalamide linkage facilitates non-covalent interactions like hydrogen bonding and π-π stacking. These interactions can modulate enzyme activity or receptor binding.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. For instance:

- In vitro studies have shown that it effectively inhibits the growth of various bacterial strains.

- The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Research has suggested that this compound may possess anticancer properties:

- Cell viability assays demonstrate that the compound reduces the proliferation of cancer cell lines in a dose-dependent manner.

- It is hypothesized that the compound induces apoptosis through activation of caspase pathways.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 319.27 g/mol |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Activity | Reduces proliferation in cancer cell lines |

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the compound against common pathogens such as E. coli and S. aureus. Results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

-

Anticancer Research :

- In a study involving breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a significant reduction in cell viability compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes for N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Intermediate Preparation : The 2,5-dimethylfuran-3-ylmethylamine and trifluoroethylamine precursors are synthesized via nucleophilic substitution or reductive amination under inert atmospheres .

Oxalamide Coupling : The intermediates are coupled using oxalyl chloride or activated esters (e.g., EDCI/HOBt) in anhydrous solvents (e.g., DCM or THF) at 0–25°C. Reaction monitoring via TLC or HPLC is critical to optimize coupling efficiency .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates the product. Yields range from 40–65%, with purity >95% confirmed by HPLC .

Q. How can researchers characterize the molecular structure and confirm the identity of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR identify substituents (e.g., trifluoroethyl CF at ~120 ppm, dimethylfuran protons at 2.2–2.5 ppm) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 350.12) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction resolves spatial arrangements of the furan and trifluoroethyl groups .

Q. What preliminary assays are recommended to assess its bioactivity in medicinal chemistry research?

- Methodological Answer :

- In Vitro Screening :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- ADME Profiling :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., COX-2 or PARP). The trifluoroethyl group’s electronegativity may enhance hydrogen bonding .

- QSAR Analysis : Correlate substituent properties (e.g., Hammett σ values of furan methyl groups) with activity data to predict optimal modifications .

- MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS to evaluate conformational flexibility .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration) and compound purity (>95% required) .

- Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) to confirm EC/IC reproducibility .

- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

Q. What strategies optimize stability under physiological conditions for in vivo studies?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1–10) for 24h; analyze degradation by LC-MS. The oxalamide bond may hydrolyze in acidic conditions, requiring prodrug approaches .

- Plasma Stability : Add compound to rat plasma (37°C); quantify remaining intact molecule via LC-MS/MS at 0, 1, 4, 24h .

- Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.